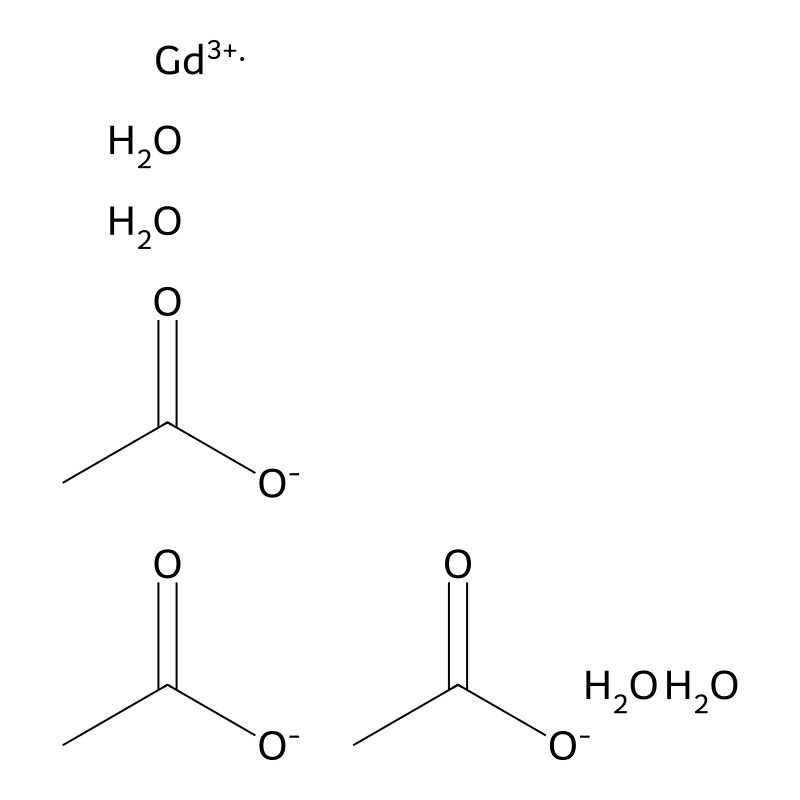Gadolinium(3+);triacetate;tetrahydrate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Contrast Agent for Magnetic Resonance Imaging (MRI):
Gadolinium(III);triacetate;tetrahydrate exhibits paramagnetic properties, making it a potential candidate for use as a contrast agent in MRI . These agents enhance the contrast between different tissues in MRI scans, allowing for better visualization of specific areas of interest. However, further research is needed to assess its effectiveness and safety compared to established gadolinium-based contrast agents currently in use.
Lanthanide-Doped Luminescent Materials:
Gadolinium(III);triacetate;tetrahydrate can be used as a precursor to produce lanthanide-doped luminescent materials. These materials exhibit unique optical properties, such as efficient light emission and long afterglow times . They find potential applications in various areas, including:
- Biomedical imaging: Doping Gadolinium(III);triacetate;tetrahydrate in biocompatible polymers can create luminescent nanoparticles for targeted imaging in vivo .
- Optoelectronic devices: The luminescent properties of these materials can be exploited in the development of light-emitting diodes (LEDs) and other optoelectronic devices .
Catalyst for Chemical Reactions:
Gadolinium(III);triacetate;tetrahydrate can act as a Lewis acid catalyst for various chemical reactions. Its ability to coordinate with different organic molecules makes it a potential candidate for:
Gadolinium(3+);triacetate;tetrahydrate is a gadolinium salt formed from gadolinium ions and acetic acid. It is typically represented by the formula Gd(C₂H₃O₂)₃·4H₂O. This compound appears as a white crystalline solid and is soluble in water, making it suitable for various applications in both biological and chemical contexts. The presence of tetrahydrate indicates that it contains four water molecules per formula unit, which can influence its solubility and reactivity .
The synthesis of gadolinium(3+);triacetate;tetrahydrate typically involves the reaction of gadolinium oxide or gadolinium hydroxide with acetic acid in an aqueous environment. A common method includes:
- Dissolving gadolinium oxide in concentrated acetic acid.
- Heating the mixture to facilitate complete dissolution.
- Evaporating excess acetic acid and water under reduced pressure to obtain the triacetate as a tetrahydrate .
This method yields a pure product suitable for various applications.
Gadolinium(3+);triacetate;tetrahydrate has several notable applications:
- Medical Imaging: It is primarily used as a contrast agent in MRI due to its ability to enhance image quality.
- Electron Microscopy: The compound serves as a non-radioactive alternative for staining biological samples, aiding in tissue processing and imaging .
- Nanotechnology: It can be utilized as a precursor for synthesizing gadolinium-based nanoparticles that have applications in targeted drug delivery and imaging .
Studies on the interactions of gadolinium(3+);triacetate;tetrahydrate with biological tissues have shown promising results in enhancing imaging contrast without significant toxicity when used appropriately. Its efficacy as a contrast agent has been compared favorably against traditional radioactive stains, leading to ongoing research into safer alternatives for laboratory practices .
Several compounds share similarities with gadolinium(3+);triacetate;tetrahydrate, mainly due to their use as contrast agents or their chemical properties. Here are some notable comparisons:
| Compound Name | Formula | Main Use | Unique Feature |
|---|---|---|---|
| Gadolinium(3+) chloride | GdCl₃ | MRI contrast agent | Higher solubility compared to acetate |
| Gadolinium(3+) oxide | Gd₂O₃ | Nanoparticle synthesis | Used primarily for solid-state applications |
| Gadolinium(3+) nitrate | Gd(NO₃)₃ | Research applications | Soluble in organic solvents |
| Gadolinium(3+) citrate | Gd(C₆H₅O₇)₃ | MRI contrast agent | Biocompatible alternative |
Gadolinium(3+);triacetate;tetrahydrate stands out due to its non-radioactive nature and specific application in electron microscopy staining, making it an attractive option for researchers seeking safer alternatives.








